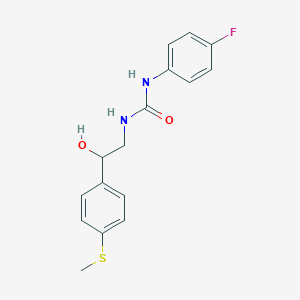

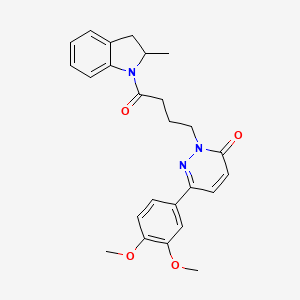

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule. It contains a fluorobenzyl group, an oxadiazol group, and a phenoxyacetamide group .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The fluorobenzyl group could potentially be introduced through a reaction with 4-Fluorobenzylamine .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, 19F NMR can be used to evaluate fluoroorganic compounds .科学的研究の応用

Receptor Affinity and Anticonvulsant Activity

Compounds similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have been designed and synthesized as novel benzodiazepine analogues. Some of these compounds exhibit significant binding affinity to the GABAA/benzodiazepine receptor complex, demonstrating superior or comparable efficacy to diazepam in increasing seizure thresholds in pentylenetetrazole-induced convulsions (Mashayekh et al., 2014). This suggests their potential application in developing new anticonvulsant therapies.

Insecticidal Activity

Research has also explored the synthesis of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, leading to compounds with low insecticidal activity against certain crop pests (Mohan et al., 2004). These findings could guide the development of novel insecticides.

Radiochemistry and Biological Studies

1,3,4-Oxadiazole derivatives have been labeled with positron-emitting fluorine-18 for biological studies, such as investigating benzodiazepine receptor ligands' anticonvulsant activity through PET imaging (Jalilian et al., 2000). This application demonstrates the role of these compounds in advancing neuroimaging techniques and studying neurological disorders.

Anticonvulsant Agents Design

Further studies have focused on the design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Introducing specific substituents has led to compounds with enhanced anticonvulsant activity, mediated through benzodiazepine receptors mechanism (Zarghi et al., 2008). This underscores their potential in creating more effective treatments for epilepsy and seizure disorders.

作用機序

Target of Action

Similar compounds have been found to interact withBeta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key process in the development of Alzheimer’s disease .

Mode of Action

It is likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Given its potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway in neural cells .

Pharmacokinetics

Similar compounds have been found to have a half-life of around 626 ± 40 minutes in human liver microsomes . This suggests that the compound may have a relatively short duration of action in the body.

Result of Action

Based on its potential interaction with beta-secretase 1, it may influence the production of beta-amyloid peptide in neural cells . This could potentially have implications for the treatment of neurodegenerative diseases such as Alzheimer’s.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHXJEYIMMXVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)

![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)